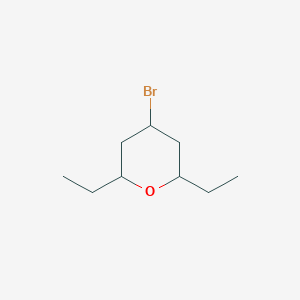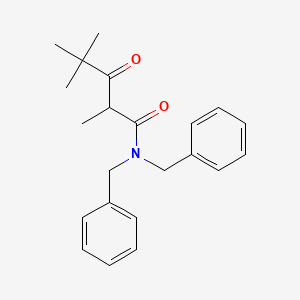
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide is an organic compound with a complex structure that includes benzyl groups, a ketone, and an amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide typically involves the reaction of 2,4,4-trimethyl-3-oxopentanoic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium hydride (NaH) or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), organometallic reagents
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibenzyl-2-chloro-4-nitrobenzamide
- N,N-Dicyclohexyl-2-benzothiazolesulfenamide
Uniqueness
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide is unique due to its specific structural features, such as the presence of both benzyl groups and a ketone
Propiedades
Número CAS |
90033-12-8 |
|---|---|
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2,4,4-trimethyl-3-oxopentanamide |
InChI |
InChI=1S/C22H27NO2/c1-17(20(24)22(2,3)4)21(25)23(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3 |
Clave InChI |
HKFPRZKAAVQTIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(C)(C)C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


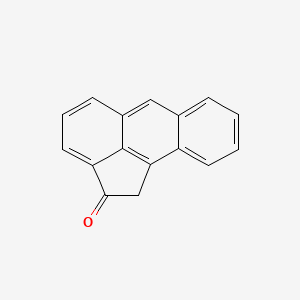

![8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393098.png)
![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)

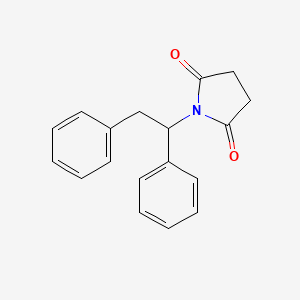
![Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14393133.png)


![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
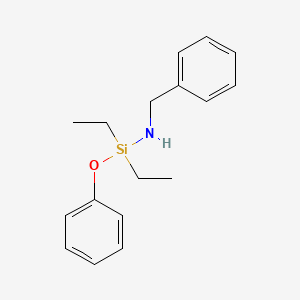

![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)
